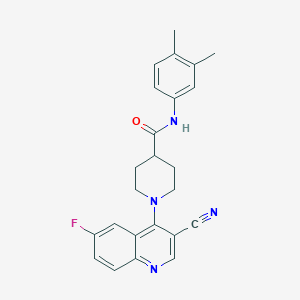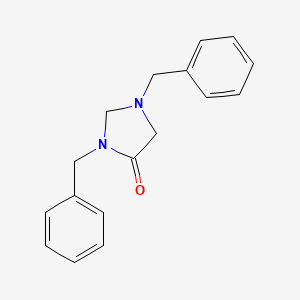
1,3-Dibenzylimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzylimidazolidin-4-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of benzyl groups at the 1 and 3 positions enhances its chemical reactivity and potential for functionalization.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzylimidazolidin-4-one can be synthesized through various methods. One common approach involves the cyclization of N,N’-dibenzylethylenediamine with phosgene or triphosgene under basic conditions. The reaction typically proceeds as follows:
-
Cyclization with Phosgene
Reagents: N,N’-dibenzylethylenediamine, phosgene
Conditions: Basic medium (e.g., triethylamine), solvent (e.g., dichloromethane)
Reaction: The diamine reacts with phosgene to form the imidazolidinone ring.
-
Cyclization with Triphosgene
Reagents: N,N’-dibenzylethylenediamine, triphosgene
Conditions: Basic medium (e.g., pyridine), solvent (e.g., tetrahydrofuran)
Reaction: Similar to the phosgene method, but triphosgene is used as a safer alternative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to minimize by-products and facilitate purification.
化学反应分析
Types of Reactions
1,3-Dibenzylimidazolidin-4-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives with functional groups at the benzyl positions
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Reduced derivatives, potentially opening the imidazolidinone ring
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted imidazolidinones with functional groups at the benzyl positions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Nucleophiles: Amines, thiols
科学研究应用
1,3-Dibenzylimidazolidin-4-one has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis
- Precursor for the synthesis of more complex heterocyclic compounds
-
Biology
- Investigated for its potential as an enzyme inhibitor
- Studied for its interactions with biological macromolecules
-
Medicine
- Explored for its potential therapeutic properties
- Investigated as a scaffold for drug design and development
-
Industry
- Utilized in the production of specialty chemicals
- Employed in the synthesis of advanced materials
作用机制
The mechanism of action of 1,3-dibenzylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzyl groups enhance its binding affinity and specificity. Additionally, the imidazolidinone ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex.
相似化合物的比较
1,3-Dibenzylimidazolidin-4-one can be compared with other similar compounds, such as:
-
1,3-Dibenzylimidazolidin-2-one
- Similar structure but with the carbonyl group at the 2-position
- Different reactivity and applications
-
1,3-Dibenzylimidazolidin-5-one
- Carbonyl group at the 5-position
- Unique chemical properties and potential uses
-
1,3-Dibenzylimidazolidine
- Lacks the carbonyl group
- Different chemical behavior and applications
The uniqueness of this compound lies in its specific ring structure and the positioning of the carbonyl group, which imparts distinct reactivity and potential for functionalization.
属性
IUPAC Name |
1,3-dibenzylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17-13-18(11-15-7-3-1-4-8-15)14-19(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFVMRDYRSZXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)
![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)
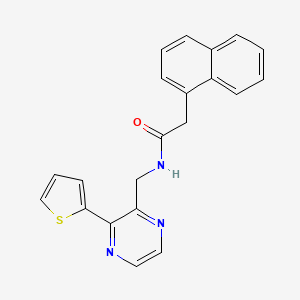
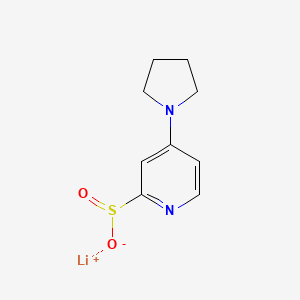
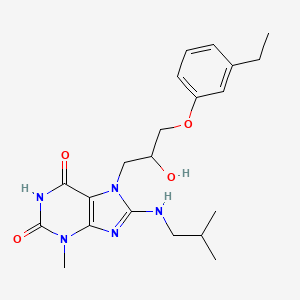
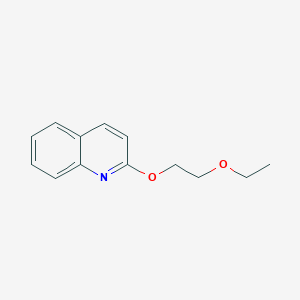
![N-[2,2-bis(furan-2-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821380.png)
![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)
![3-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2821383.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2821384.png)
![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2821385.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2821389.png)

